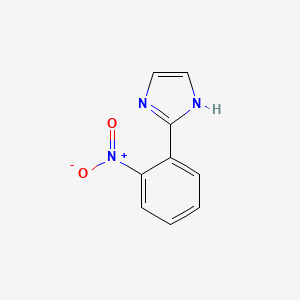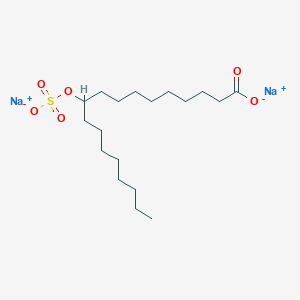
Disodium 9-(sulfooxy)stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 9-(sulfooxy)stearate is typically synthesized by reacting 9-(sulfooxy)octadecanoic acid with sodium hydroxide. The reaction requires high temperatures and appropriate solvents to ensure complete conversion . Another method involves the action of sodium amalgam with stearic acid under moisture-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using stearic acid and sodium hydroxide. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Disodium 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to stearic acid.
Substitution: It can participate in substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, stearic acid, and various substituted stearates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 9-(sulfooxy)stearate has a wide range of applications in scientific research:
Mechanism of Action
Disodium 9-(sulfooxy)stearate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to enhance the dispersion and solubility of hydrophobic compounds. The sulfooxy group interacts with water molecules, while the stearate chain interacts with hydrophobic substances, facilitating their emulsification and stabilization .
Comparison with Similar Compounds
Similar Compounds
Sodium stearate: A common soap ingredient with similar surfactant properties but lacks the sulfooxy group.
Sodium lauryl sulfate: Another surfactant with a shorter carbon chain and different functional groups.
Disodium laureth sulfosuccinate: A milder surfactant used in personal care products.
Uniqueness
Disodium 9-(sulfooxy)stearate is unique due to its specific combination of a long stearate chain and a sulfooxy group, which provides superior dispersion and wetting properties compared to other surfactants. This makes it particularly valuable in applications requiring high-performance surfactants .
Properties
CAS No. |
65151-76-0 |
|---|---|
Molecular Formula |
C18H34Na2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
65151-75-9 65151-76-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)
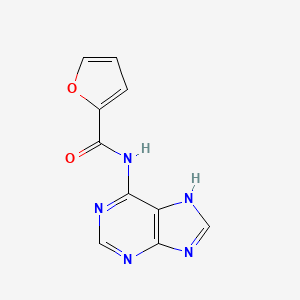
![Ethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B1615441.png)
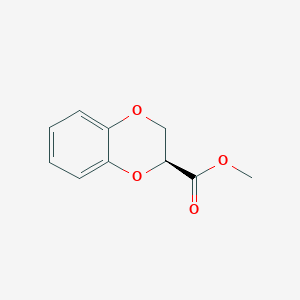
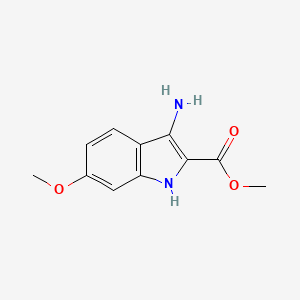
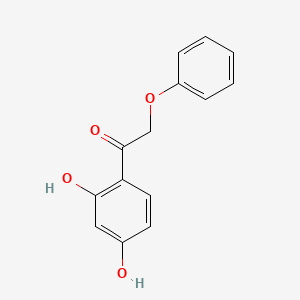
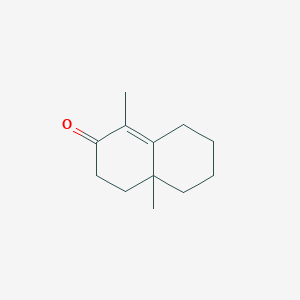
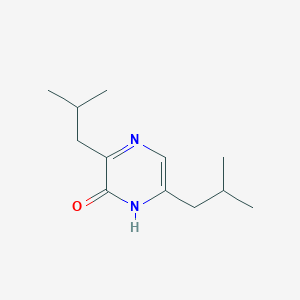
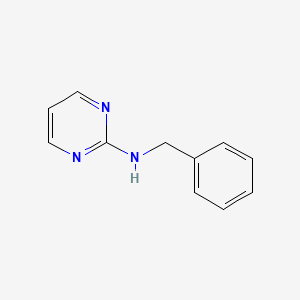
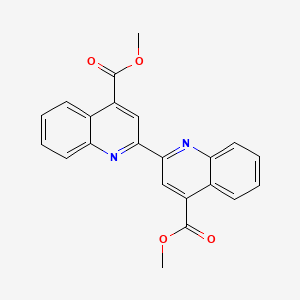

![Alanine, 3-[(alpha,alpha-diphenylpiperonyl)thio]-, L-](/img/structure/B1615452.png)
![2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER](/img/structure/B1615453.png)
